Enhanced Hydrophobicity: LogP Comparison vs. Phenylzinc Iodide
The calculated partition coefficient (LogP) for 4-pentylphenylzinc iodide is 4.10270, which is substantially higher than that of the core scaffold comparator, 4-(ethoxycarbonyl)phenylzinc iodide (LogP 2.5467), indicating a >1.5 log unit increase in lipophilicity attributable to the pentyl chain . This directly translates to improved solubility in nonpolar reaction media and altered phase-transfer behavior during aqueous workup.
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 4.10270 (4-pentylphenylzinc iodide) |
| Comparator Or Baseline | 2.5467 (4-(Ethoxycarbonyl)phenylzinc iodide, a functionalized arylzinc iodide lacking a long alkyl chain) |
| Quantified Difference | +1.5560 log units |
| Conditions | Calculated property; values from chemical database entries (ChemSrc, Molbase) |
Why This Matters
A higher logP is critical for applications requiring solubility in hydrophobic media or for facilitating product extraction in biphasic systems, directly influencing purification efficiency and isolated yield in library synthesis.
